

Spectroscopic data (NMR, IR, Mass Spec) of propynol

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Spectroscopic Data of Propynol

Introduction

Propynol, also known as propargyl alcohol (HC≡CCH₂OH), is a versatile and reactive primary alcohol that serves as a crucial intermediate in the synthesis of a wide array of agricultural chemicals, pharmaceuticals, and other fine chemicals. Its unique structure, featuring both a terminal alkyne and a primary alcohol functional group, imparts a rich and complex chemical reactivity. A thorough understanding of its spectroscopic properties is fundamental for its characterization, quality control, and for monitoring its transformations in chemical reactions. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **propynol**, complete with experimental protocols and visual aids to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For **propynol**, both ¹H and ¹³C NMR provide definitive information about its carbon-hydrogen framework.

¹H NMR Spectral Data



The proton NMR spectrum of **propynol** is characterized by three distinct signals corresponding to the hydroxyl, methylene, and acetylenic protons. The chemical shifts can vary slightly depending on the solvent used.

Proton Assignment	Chemical Shift (δ) in CDCl ₃ (ppm)	Chemical Shift (δ) in D ₂ O (ppm)	Multiplicity
-ОН	Variable (singlet)	Not observed (exchanges with D ₂ O)	S
-CH ₂ -	~4.1 - 4.2	4.219	d
≡C-H	~2.4	Not specified	t

Note: The multiplicity of the -CH₂- protons is a doublet due to coupling with the acetylenic proton, and the acetylenic proton is a triplet due to coupling with the methylene protons.[1]

¹³C NMR Spectral Data

The carbon-13 NMR spectrum of **propynol** shows three signals, one for each of the unique carbon atoms in the molecule.

Carbon Assignment	Chemical Shift (δ) in D ₂ O (ppm)
H-C≡	76.487
-C≡C-	84.309
-CH₂-OH	52.037

Source: Biological Magnetic Resonance Bank.[2]

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of **propynol** is as follows:

 Sample Preparation: Dissolve approximately 5-10 mg of propynol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a 5 mm NMR tube.[1] Tetramethylsilane (TMS) is



typically added as an internal standard for referencing the chemical shifts in organic solvents.

- Instrument Setup: Place the NMR tube into the spectrometer's probe.
- Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field. Shim the magnetic field to achieve optimal homogeneity and spectral resolution.
- ¹H NMR Acquisition:
 - Tune the probe for the ¹H frequency.
 - Acquire a standard one-dimensional ¹H spectrum using typical parameters such as a 90° pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - Typically, 16 to 32 scans are accumulated to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Tune the probe for the ¹³C frequency.
 - Acquire a proton-decoupled ¹³C spectrum. This involves using a broader spectral width (e.g., 200-250 ppm) and a longer relaxation delay (e.g., 2-5 seconds).[1]
 - A larger number of scans (e.g., 512-1024 or more) is generally required due to the lower natural abundance of ¹³C.[1]
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **propynol** clearly indicates the presence of the O-H, C-H (alkynyl and alkyl), and C≡C bonds.



Characteristic IR Absorption Bands

Vibrational Mode	Frequency (cm ⁻¹)	Intensity
O-H stretch (alcohol)	~3665 (gas phase), broad ~3300 (liquid)	Strong, Broad
≡C-H stretch (alkyne)	~3334	Strong, Sharp
C-H stretch (alkane)	~2940 - 2880	Medium
C≡C stretch (alkyne)	~2120 - 2100	Weak to Medium
C-O stretch (alcohol)	~1020	Strong

Source: Data compiled from gas-phase measurements in helium nanodroplets and general spectroscopic tables.[3]

Experimental Protocol: IR Spectroscopy

- Sample Preparation: For liquid samples like **propynol**, the simplest method is to place a single drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

 [4]
- Background Spectrum: Acquire a background spectrum of the empty sample holder (or the salt plates) to subtract any atmospheric or instrumental interferences.
- Sample Spectrum: Place the prepared sample in the IR spectrometer's beam path.
- Data Acquisition: Scan the sample over the desired mid-infrared range (typically 4000 to 400 cm⁻¹).
- Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the



fragmentation pattern of a compound, which aids in its identification. The molecular weight of **propynol** is 56.06 g/mol .[4]

Major Fragments in Electron Ionization (EI) Mass

Spectrum

<u>Opcoulant</u>		
m/z	Proposed Fragment Ion	Notes
56	[C ₃ H ₄ O] ⁺	Molecular ion (M+)
55	[C₃H₃O]+	Loss of a hydrogen atom ([M-H]+)
39	[C₃H₃] ⁺	Propargyl cation
29	[CHO]+	Formyl cation
27	[C ₂ H ₃]+	Vinyl cation

Source: Data compiled from gas-phase electron ionization measurements.[3][5]

Experimental Protocol: Mass Spectrometry (Electron Ionization)

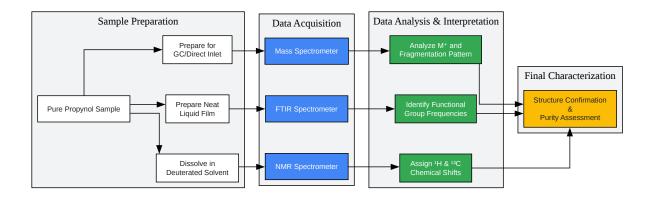
- Sample Introduction: Introduce a small amount of the volatile propynol sample into the
 mass spectrometer, typically via a direct insertion probe or by injection into a gas
 chromatograph (GC-MS).
- Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺).
- Fragmentation: The molecular ion is often energetically unstable and fragments into smaller, more stable ions and neutral radicals.
- Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a
 quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge
 ratio (m/z).



• Detection: The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, which is a graph of relative ion abundance versus m/z.

Visualizations Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical substance like **propynol**.



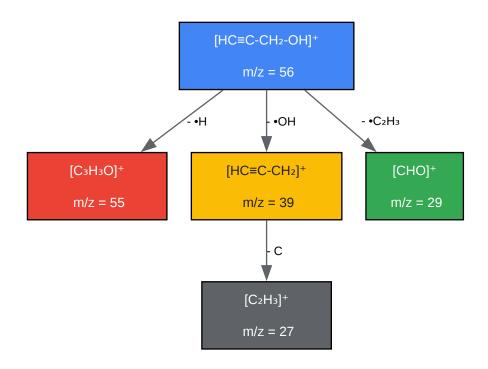
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Fig. 1: General workflow for the spectroscopic analysis of **propynol**.

Mass Spectrometry Fragmentation of Propynol

This diagram illustrates the primary fragmentation pathways of **propynol** following electron ionization.





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Fig. 2: Proposed fragmentation pattern of **propynol** in EI-MS.

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- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass Spec) of propynol].
 BenchChem, [2025]. [Online PDF]. Available at:
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